molecular formula C15H21ClFNO2 B1318375 Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158311-14-8

Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride

Cat. No.: B1318375
CAS No.: 1158311-14-8
M. Wt: 301.78 g/mol
InChI Key: FMMDEACKWJYXKE-UHFFFAOYSA-N
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Description

“Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride”, commonly referred to as MFPAH, is a chemical compound with a diverse range of applications in several scientific fields. It has a molecular formula of C15H21ClFNO2 and an average mass of 301.784 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C15H21ClFNO2 . The compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals .

Scientific Research Applications

Application in Acetylcholinesterase Inhibition Studies

  • Synthesis and Biological Evaluation in Acetylcholinesterase Studies : A study synthesized and evaluated 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP), an analog of donepezil, which showed potent in vitro biological activity but unsuitable for in vivo studies of acetylcholinesterase due to nonspecific brain region distribution (Lee et al., 2000).
  • In vivo Mapping of Acetylcholinesterase : Another research synthesized novel fluorine-18 labeled acetylcholinesterase inhibitors, including one with the 4-fluorobenzyl piperidin-4-yl group. However, their nonspecific bindings in brain regions indicated they were not suitable for in vivo mapping of acetylcholinesterase (Choe et al., 2000).

Utilization in Molecular Dynamic Simulation Studies

  • Prediction of Inhibition Efficiencies in Corrosion of Iron : A study focused on the adsorption and corrosion inhibition properties of three piperidine derivatives, including those with fluorobenzyl piperidine-4-yl groups, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Application in Radiotracer Development

  • Development of PET Radioligands : Research developed PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for NMDA receptors. However, the significant degree of defluorination and poor brain penetration rendered these radioligands unsuitable for imaging the NR2B NMDA receptors (Labas et al., 2011).

Impact in Pharmacokinetics and Drug Development

  • Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : A study on anaplastic lymphoma kinase inhibitors, including those with the fluoropiperidin-1-yl group, highlighted the role of enzymatic hydrolysis in plasma affecting the compound's clearance and half-life, thus impacting drug development (Teffera et al., 2013).

Exploration in Neuropharmacology

  • Investigation in Major Depressive Disorder : BMS-986169, a compound containing a fluoropiperidin-1-yl group, was studied as a negative allosteric modulator for major depressive disorder. It showed high binding affinity and selective inhibition of GluN2B receptor function, indicating potential application in treatment-resistant depression (Bristow et al., 2017).

Properties

IUPAC Name

methyl 2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13;/h2-5,12H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDEACKWJYXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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